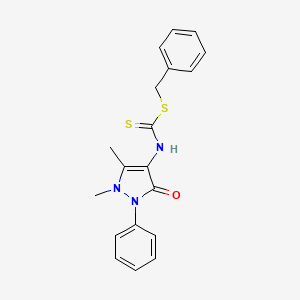

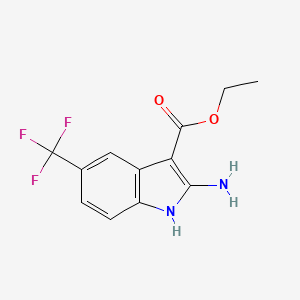

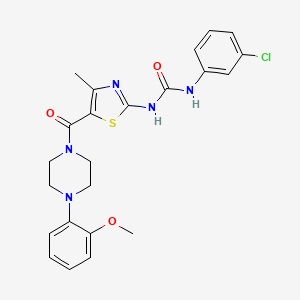

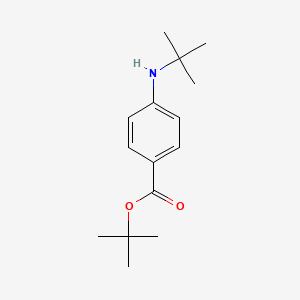

![molecular formula C10H9ClF3N3O B2825644 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]-3-hydroxybutyronitrile CAS No. 338966-48-6](/img/structure/B2825644.png)

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]-3-hydroxybutyronitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]-3-hydroxybutyronitrile” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylpyridines . Trifluoromethylpyridines (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications

4-[3-Cl-5-(TfOMe)py-2-ylamino]-3-OH-BuCN has a wide range of applications in scientific research. It is used as a precursor in the synthesis of other compounds, such as 4-chloro-3-hydroxy-5-trifluoromethylpyridine and 4-chloro-3-hydroxy-2-amino-5-trifluoromethylpyridine. In addition, it is used as a starting material for the synthesis of various drugs and pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and anticonvulsants. It is also used in the synthesis of polymers and surfactants, as well as in the synthesis of organic compounds.

Mechanism of Action

Target of Action

The primary target of this compound is the bacterial enzyme Phosphopantetheinyl transferase (PPTase) . PPTases are essential to bacterial cell viability and virulence .

Mode of Action

This compound acts as a potent inhibitor of bacterial PPTase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . The compound’s interaction with its target results in the attenuation of secondary metabolism and thwarting of bacterial growth .

Biochemical Pathways

The compound affects the biochemical pathway involving the post-translational modification catalyzed by PPTases . By inhibiting PPTase, it disrupts this pathway, leading to attenuated production of an Sfp-PPTase-dependent metabolite .

Pharmacokinetics

The compound has been highlighted for its in vitro absorption, distribution, metabolism, and excretion (ADME) properties . Its in vivo pharmacokinetic profiles further demonstrate its potential utility as a small-molecule inhibitor .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of bacterial growth and the attenuation of secondary metabolism . It possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells .

Action Environment

The efficacy and stability of the compound can be influenced by environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli . This suggests that the compound’s action can be affected by the bacterial environment and mechanisms of resistance.

Advantages and Limitations for Lab Experiments

4-[3-Cl-5-(TfOMe)py-2-ylamino]-3-OH-BuCN has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and can be used as a starting material for the synthesis of a wide range of compounds. In addition, it is relatively non-toxic and has a low cost. However, it has a number of limitations, including the fact that it is unstable and can be difficult to store.

Future Directions

There are a number of future directions for 4-[3-Cl-5-(TfOMe)py-2-ylamino]-3-OH-BuCN. One of the main areas of research is to further investigate its mechanism of action and to identify the specific receptors and pathways that it interacts with. In addition, further research is needed to determine the precise biochemical and physiological effects of the compound. Furthermore, research is needed to optimize the synthesis of the compound and to identify new applications for it. Finally, further research is needed to identify potential side effects and toxicity of the compound.

Synthesis Methods

4-[3-Cl-5-(TfOMe)py-2-ylamino]-3-OH-BuCN is synthesized through a multi-step process. The first step involves the reaction of 3-chloro-4-hydroxybutyronitrile with trifluoromethylpyridine in the presence of a base catalyst to form 4-[3-Cl-5-(TfOMe)py-2-ylamino]-3-OH-BuCN. This reaction is carried out at elevated temperatures and requires a stoichiometric amount of the reagents. The second step involves the reaction of the compound with a suitable amine to form the desired product. The reaction is carried out in the presence of a base catalyst and requires a stoichiometric amount of the reagents.

properties

IUPAC Name |

4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-hydroxybutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3N3O/c11-8-3-6(10(12,13)14)4-16-9(8)17-5-7(18)1-2-15/h3-4,7,18H,1,5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZIGNBKBAUAHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)NCC(CC#N)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-thiophen-2-ylprop-2-enenitrile](/img/structure/B2825562.png)

![5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole](/img/structure/B2825571.png)

![Ethyl 2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2825573.png)

![1-{[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2825576.png)

![{4-[4-(Trifluoromethyl)piperidin-1-yl]benzylidene}malononitrile](/img/structure/B2825582.png)

![Methyl furo[3,2-b]pyridine-5-carboxylate](/img/structure/B2825583.png)

![1-[(3-Chlorophenyl)methyl]-4-pyrazol-1-ylpiperidine](/img/structure/B2825584.png)